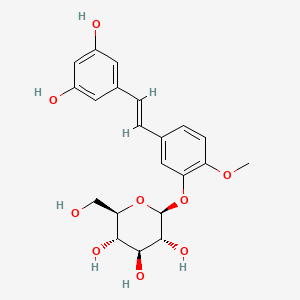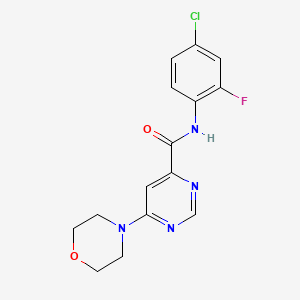![molecular formula C11H7ClN2S B2542019 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile CAS No. 873009-61-1](/img/structure/B2542019.png)
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized using 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . Another synthesis approach involved the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone to produce a chloromethyl-anilino-methylbenzoylimido thiazole derivative . These methods highlight the reactivity of chloromethyl groups in thiazole chemistry and provide a basis for the synthesis of "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile".
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, the molecular geometry and vibrational frequencies of a benzo[d]thiazol-2(3H)-one derivative were calculated using Hartree-Fock and Density Functional Theory (DFT) methods, revealing the conformational stability and electronic properties of the molecule . Similarly, the crystal structure of a chloromethyl-anilino-methylbenzoylimido thiazole compound was determined by single crystal X-ray diffraction, providing detailed insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of chloromethyl-thiazole derivatives has been explored through various chemical reactions. For instance, 3-chloromethyl-2(3H)-benzothiazolones were synthesized and further reacted with different nucleophiles, such as potassium acetate and sodium azide, demonstrating the versatility of the chloromethyl group in substitution reactions . These studies suggest that "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile" could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The vibrational spectra (FT-IR and FT-Raman), NMR chemical shifts, and electronic properties (HOMO and LUMO energies) have been studied to understand the behavior of these compounds . Non-covalent interactions, such as hydrogen bonds and van der Waals interactions, play a significant role in the stability and reactivity of these molecules . These analyses provide a foundation for predicting the properties of "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile", which can be expected to exhibit similar characteristics due to its structural similarities.
Scientific Research Applications
Anticancer Applications
The synthesis and characterization of derivatives related to 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile have been explored for their anticancer properties. Derivatives of 1,2,4-triazole, which might be synthesized using similar intermediates, are noted for their anticancer activities. Specifically, compounds with nitrile groups and a 1,2,4-triazole core in their structures have shown promise due to their pharmacological action, potentially offering new avenues for anticancer drug development (А. Rud, A. Kaplaushenko, & Yu. M. Kucheryavyi, 2016). Additionally, novel compounds exhibiting anticancer activity have been synthesized from derivatives, highlighting the potential for new therapeutic agents (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, & T. Maher, 2014).
Synthesis of Thiadiazoles
The reactivity of chloromethyl-thiazole derivatives in forming thiadiazoles has been studied, showing the potential of such intermediates in synthesizing thiadiazole compounds. This process involves the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid, forming 1,2,4-thiadiazoles, which are useful in various chemical research applications (Mitsuo Komatsu, Jun-ichi Shibata, Yoshiki Ohshiro, & Toshio Agawa, 1983).
Corrosion Inhibition
Compounds derived from the chloromethyl-thiazol moiety, such as thiazole derivatives, have demonstrated efficacy as corrosion inhibitors. This is particularly relevant for the protection of oil-well tubular steel in hydrochloric acid solution, showcasing the chemical's potential in industrial applications (M. Yadav, D. Sharma, & Sumit Kumar, 2015).
Safety and Hazards
properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUJZMPBXIFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2541937.png)


![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)


![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)
